molecular formula C16H17ClN6O B14977448 N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14977448
M. Wt: 344.80 g/mol
InChI Key: KGFRQFBMMQZDER-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then subjected to cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the morpholine and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated reactors to streamline the process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating enzyme activity and receptor binding.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific binding affinities and biological activities. Its ability to modulate multiple targets makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C16H17ClN6O

Molecular Weight

344.80 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17ClN6O/c1-22-15-13(10-18-22)14(19-12-4-2-11(17)3-5-12)20-16(21-15)23-6-8-24-9-7-23/h2-5,10H,6-9H2,1H3,(H,19,20,21)

InChI Key

KGFRQFBMMQZDER-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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